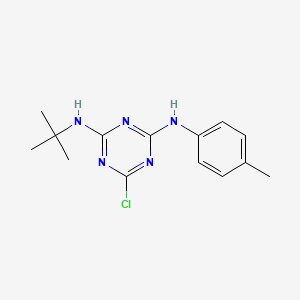

N2-(叔丁基)-6-氯-N4-(对甲苯基)-1,3,5-三嗪-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazine derivatives often involves reactions that introduce various substituents to the triazine ring, enhancing its reactivity and functional diversity. For example, the synthesis of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, a compound related to the target molecule, demonstrates the complexity and specificity of synthetic routes in triazine chemistry (Zou, 2001).

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by a planar triazine core, with substituents affecting the electronic and steric properties of the molecule. The crystal structure of related compounds, such as 6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione, reveals the importance of intramolecular interactions and substituent effects on the overall molecular conformation (Shibata & Mizuguchi, 2010).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, due to the reactive nature of the triazine ring. For instance, the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one under different conditions showcases the versatility of triazine compounds in chemical transformations (Mironovich & Shcherbinin, 2014).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by the nature and position of substituents on the triazine ring. The study of compounds like 6-Chloro-N2-propyl-N4-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine provides insight into how structural modifications impact the physical characteristics of triazine molecules (Jiang et al., 2007).

Chemical Properties Analysis

The chemical properties of triazine derivatives are defined by their reactivity patterns, stability, and interactions with other molecules. The synthesis and study of various triazine derivatives, including their antimicrobial activities, highlight the chemical versatility and potential applications of these compounds in different fields (Kushwaha & Sharma, 2022).

科学研究应用

迁移和降解途径

特丁津,一种与 N2-(叔丁基)-6-氯-N4-(对甲苯基)-1,3,5-三嗪-2,4-二胺相关的化合物,已被研究其在农业土壤中的降解途径。Guzzella、Rullo、Pozzoni 和 Giuliano(2003 年)使用田间规模的渗滤计进行的研究表明,其由脱烷基化和羟基化反应产生的转化产物对含水层污染构成风险 (Guzzella et al., 2003).

电化学还原

Brown(2018 年)对特丁津在酸性条件下的电化学还原进行了研究。这项工作提供了对氯-s-三嗪除草剂还原途径的见解,表明了一个涉及消除氯基团和还原 s-三嗪环的 4 电子还原过程 (Brown, 2018).

计算化学研究

Sawunyama 和 Bailey(2002 年)使用计算化学探索了阿特拉津和相关 2-氯-s-三嗪的水解。他们的研究结果表明,这些化合物的加水分解趋势不受侧链胺氮烷基取代基的显着影响 (Sawunyama & Bailey, 2002).

抗光氧化稳定性效应

薛川(2003 年)研究了一种由烷基化哌啶胺和三聚氰氯制成的化合物的抗光氧化稳定性效应,该化合物与感兴趣的化学结构有关。该共混物表现出优异的抗光氧化性能 (薛川, 2003).

晶体堆积和氢键

易平江等人(2007 年)研究了一种相关化合物,重点关注其晶体堆积和氢键特性。他们的研究结果提供了对类似三嗪衍生物结构特征的见解 (易平江等, 2007).

多巴胺聚合

Oliveira 等人(2016 年)的一项研究描述了含有三嗪基配体的双核配合物的儿茶酚氧化酶样催化活性和多巴胺聚合。这项研究为理解涉及三嗪衍生物的生化相互作用开辟了途径 (Oliveira et al., 2016).

人工湿地中的降解途径

Gikas 等人(2012 年)开发了一种方法来研究人工湿地中特丁津的降解途径。他们的研究结果有助于理解三嗪除草剂对环境的影响 (Gikas et al., 2012).

对称三嗪类除草剂的激发态

Oliva 等人(2005 年)对对称三嗪的低激发态进行了计算和发光研究。这项研究的结果提供了有关三嗪除草剂的光物理性质的宝贵信息 (Oliva et al., 2005).

安全和危害

未来方向

属性

IUPAC Name |

2-N-tert-butyl-6-chloro-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN5/c1-9-5-7-10(8-6-9)16-12-17-11(15)18-13(19-12)20-14(2,3)4/h5-8H,1-4H3,(H2,16,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGDVOOEMHTAPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354674 |

Source

|

| Record name | STK064997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203482 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine | |

CAS RN |

299929-72-9 |

Source

|

| Record name | STK064997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

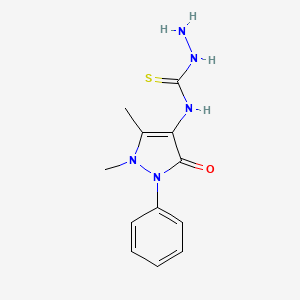

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

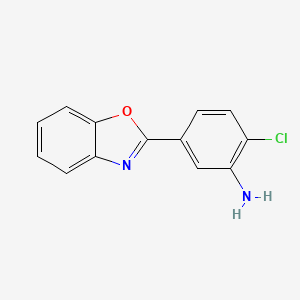

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)

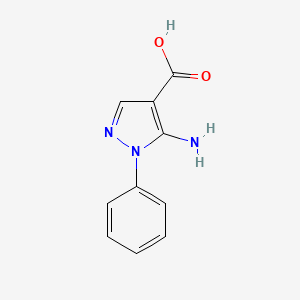

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)

![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)